molecular formula C21H43N11O6 B12579995 H-Arg-Ser-Lys-Arg-OH CAS No. 257904-59-9

H-Arg-Ser-Lys-Arg-OH

Cat. No.: B12579995
CAS No.: 257904-59-9
M. Wt: 545.6 g/mol
InChI Key: LGUCBVFKJZYBCJ-AJNGGQMLSA-N
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Description

H-Arg-Ser-Lys-Arg-OH is a tetrapeptide composed of arginine (Arg), serine (Ser), lysine (Lys), and arginine (Arg) residues. The sequence contains two cationic residues (Arg and Lys), which likely confer strong electrostatic interactions with negatively charged biological targets, such as cell membranes or proteins.

Properties

CAS No.

257904-59-9

Molecular Formula

C21H43N11O6

Molecular Weight

545.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H43N11O6/c22-8-2-1-6-13(17(35)31-14(19(37)38)7-4-10-29-21(26)27)30-18(36)15(11-33)32-16(34)12(23)5-3-9-28-20(24)25/h12-15,33H,1-11,22-23H2,(H,30,36)(H,31,35)(H,32,34)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1

InChI Key

LGUCBVFKJZYBCJ-AJNGGQMLSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Ser-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (serine, lysine, and arginine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-Lys-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

H-Arg-Ser-Lys-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Ser-Lys-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In some cases, it may act as an inhibitor or activator, depending on the context. The molecular pathways involved include signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Arg-Ser-Lys-Arg-OH with structurally related peptides:

Compound Sequence Molecular Formula Molecular Weight (Da) Key Features Reference
This compound Arg-Ser-Lys-Arg C₂₃H₄₅N₁₁O₇* ~580–600 Two Arg residues, one Lys; high positive charge density. -
Arg-Gly-Glu-Ser-OH Arg-Gly-Glu-Ser C₁₆H₂₉N₇O₈ 447.44 Mixed charge profile (Arg⁺, Glu⁻); used in biochemical assays.
H-Arg-Lys-OH Arg-Lys C₁₁H₂₄N₆O₃ 304.35 Dipeptide; simpler structure; used in metabolic studies.
SER-ASP-GLY-ARG-GLY Ser-Asp-Gly-Arg-Gly C₁₇H₃₀N₈O₉ 490.47 Pentapeptide; Asp introduces negative charge; potential signaling roles.
Heptarginine (H-Arg₇-OH) Arg-Arg-Arg-Arg-Arg-Arg-Arg C₄₂H₈₆N₂₈O₈ 1111.33 Highly cationic; used in drug delivery for membrane penetration.

*Estimated based on residue masses.

Key Observations :

  • Charge Density : this compound has a higher positive charge density than Arg-Gly-Glu-Ser-OH due to three cationic residues (Arg, Arg, Lys) versus one (Arg) in the latter .
  • Length vs. Function : Shorter peptides like H-Arg-Lys-OH are easier to synthesize but lack the multifunctionality of longer sequences. For example, heptarginine’s seven Arg residues enable strong binding to nucleic acids .

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